molecular formula C27H25ClN2O5S B15033947 methyl 2-[2-(4-tert-butylphenyl)-3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[2-(4-tert-butylphenyl)-3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B15033947
M. Wt: 525.0 g/mol
InChI Key: DMIPASDLBXREJG-XUTLUUPISA-N
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Description

This compound belongs to a class of heterocyclic molecules featuring a thiazole-carboxylate core linked to a substituted pyrrolidone moiety. Key structural elements include:

  • Thiazole ring: A 4-methyl-substituted thiazole with a methyl ester group at position 3.
  • Pyrrolidone moiety: A 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole unit substituted at position 2 with a 4-tert-butylphenyl group and at position 3 with a 4-chlorobenzoyl group.

Structural characterization of such compounds typically employs X-ray diffraction (via SHELX or ORTEP ) and computational tools like Multiwfn for electronic property analysis .

Properties

Molecular Formula

C27H25ClN2O5S

Molecular Weight

525.0 g/mol

IUPAC Name

methyl 2-[(3E)-2-(4-tert-butylphenyl)-3-[(4-chlorophenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C27H25ClN2O5S/c1-14-23(25(34)35-5)36-26(29-14)30-20(15-6-10-17(11-7-15)27(2,3)4)19(22(32)24(30)33)21(31)16-8-12-18(28)13-9-16/h6-13,20,31H,1-5H3/b21-19+

InChI Key

DMIPASDLBXREJG-XUTLUUPISA-N

Isomeric SMILES

CC1=C(SC(=N1)N2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC=C(C=C4)C(C)(C)C)C(=O)OC

Canonical SMILES

CC1=C(SC(=N1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(4-tert-butylphenyl)-3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core pyrrole and thiazole rings, followed by the introduction of the tert-butylphenyl and chlorobenzoyl groups. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(4-tert-butylphenyl)-3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[2-(4-tert-butylphenyl)-3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s closest analogs differ in substituents on the pyrrolidone and thiazole rings. Key examples include:

Compound ID Substituents (Pyrrolidone Position 2/3) Thiazole Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity (if reported)
Target 4-tert-butylphenyl / 4-chlorobenzoyl 4-methyl, COOCH3 ~530 (estimated) Not reported Not explicitly stated
618071-73-1 4-ethoxy-3-methoxyphenyl / 4-butoxybenzoyl 4-methyl, COOCH3 ~560 Not reported Anticancer (in vitro)
609794-26-5 4-fluorophenyl / 4-butoxybenzoyl 4-methyl, COOCH2CH3 ~550 227–230 Kinase inhibition
Ethyl analog () 4-chlorophenyl / pyrazole-linked fluorophenyl 4-methyl, COOCH2CH3 ~480 Not reported Antimicrobial

Key Observations :

  • Electron-Withdrawing Effects : The 4-chlorobenzoyl group enhances electrophilicity compared to fluorophenyl or butoxybenzoyl analogs, which may influence reactivity in biological systems .
  • Thiazole Modifications : Replacing the methyl ester (COOCH3) with an ethyl ester (COOCH2CH3) slightly increases hydrophobicity, as seen in 609794-26-5 .

Computational and Structural Analysis

  • Electrostatic Potential: Multiwfn analysis of related compounds reveals localized negative charge on the thiazole-carboxylate group, suggesting nucleophilic attack sites .
  • Similarity Coefficients : Tanimoto coefficients () indicate ~75% structural similarity between the target and 618071-73-1, primarily due to shared thiazole-pyrrolidone scaffolds .

Q & A

Q. What multi-scale modeling approaches link molecular structure to bulk material properties (e.g., solubility or stability)?

  • Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., GAFF) predict solubility parameters. COSMO-RS calculations estimate partition coefficients. Contradictions between predicted and experimental solubility are addressed by refining solvation models or incorporating entropy contributions .

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